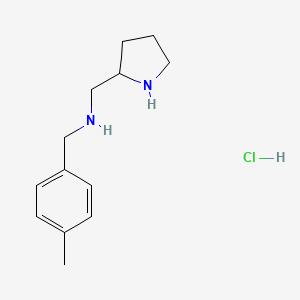

N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride

CAS No.: 1353977-20-4

Cat. No.: VC8233626

Molecular Formula: C13H21ClN2

Molecular Weight: 240.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353977-20-4 |

|---|---|

| Molecular Formula | C13H21ClN2 |

| Molecular Weight | 240.77 g/mol |

| IUPAC Name | N-[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H |

| Standard InChI Key | WGSQJTLXGZITDB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure combines a pyrrolidine heterocycle with a 4-methylbenzyl substituent, contributing to its lipophilicity and stereochemical complexity. Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | N-[(4-Methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 240.77 g/mol |

| SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |

| Storage Conditions | Inert atmosphere, room temperature |

The pyrrolidine ring enables conformational flexibility, while the 4-methylbenzyl group enhances aromatic interactions, potentially influencing receptor binding .

Synthesis and Optimization

Synthetic routes often begin with 2-pyrrolidone derivatives. A representative method involves:

-

Benzylation: Reacting 2-pyrrolidone with 4-methylbenzyl chloride in a basic medium (e.g., sodium hydroxide) to form N-(4-methylbenzyl)-2-pyrrolidone .

-

Alkylation and Nitromethane Addition: Treating the intermediate with dimethyl sulfate and nitromethane in methanol, followed by reduction using catalytic hydrogenation (e.g., Raney nickel) to yield the primary amine .

-

Salt Formation: Reaction with hydrochloric acid to produce the hydrochloride salt, improving stability and solubility .

This three-step process achieves yields of 60–82%, with purification via distillation or crystallization .

Pharmacological and Biochemical Insights

Receptor Interaction Studies

Preliminary studies on structurally related compounds suggest affinity for neurotransmitter receptors:

-

Serotonin (5-HT) and Dopamine Receptors: Analogous benzylamine-pyrrolidine hybrids exhibit modulatory effects on mood and behavior, likely due to interactions with monoamine transporters .

-

REV-ERBα Agonism: Pyridine-pyrrolidine derivatives (e.g., GSK2945) show circadian rhythm regulation via REV-ERBα activation, hinting at potential applications in metabolic or neurological disorders .

| GHS Hazard | Statement |

|---|---|

| Skin Irritation (Cat. 2) | H315: Causes skin irritation |

| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection .

-

First Aid: Rinse skin/eyes with water; seek medical attention if irritation persists .

Comparative Analysis with Related Compounds

The compound’s unique structure differentiates it from similar benzylamine derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume